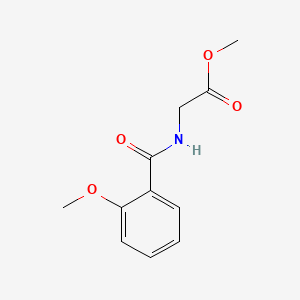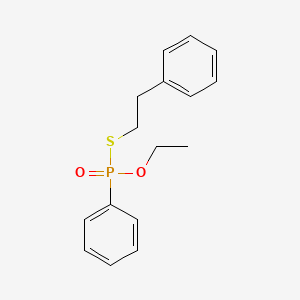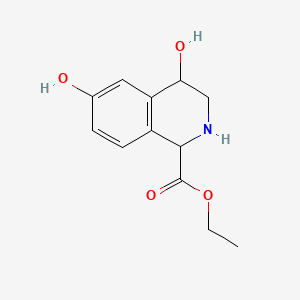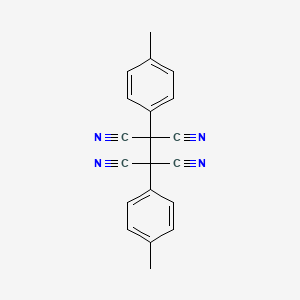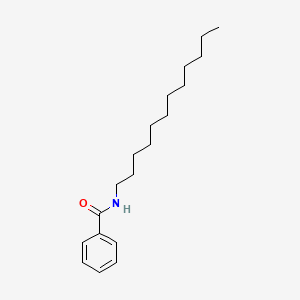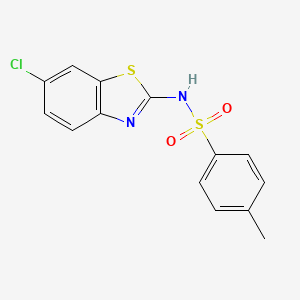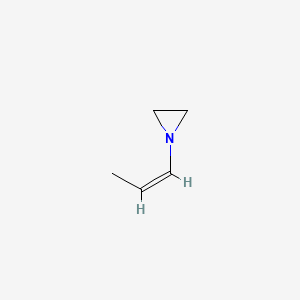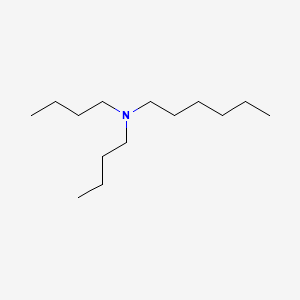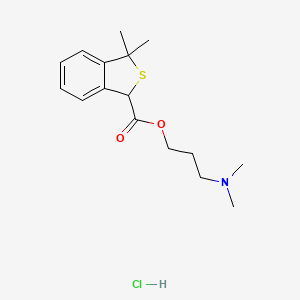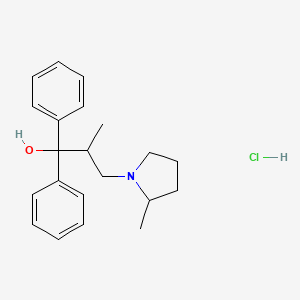
Carbonic acid, butyl propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, butyl propyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular ester is formed from the reaction between carbonic acid and a mixture of butyl and propyl alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbonic acid, butyl propyl ester can be synthesized through a process known as esterification. This involves the reaction of carbonic acid with butyl and propyl alcohols in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
Carbonic Acid+Butyl Alcohol+Propyl Alcohol→Carbonic Acid, Butyl Propyl Ester+Water
The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The mixture is then heated to promote the esterification process. After the reaction is complete, the ester is separated from the reaction mixture through distillation .
Chemical Reactions Analysis
Types of Reactions
Carbonic acid, butyl propyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Another alcohol in the presence of an acid or base catalyst.
Major Products
Hydrolysis: Carbonic acid, butyl alcohol, and propyl alcohol.
Reduction: Butyl alcohol and propyl alcohol.
Transesterification: A different ester and the corresponding alcohol.
Scientific Research Applications
Carbonic acid, butyl propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of carbonic acid, butyl propyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carbonic acid and alcohols. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Butyl acetate: Another ester with similar properties but derived from acetic acid and butyl alcohol.
Propyl acetate: Similar to butyl acetate but derived from propyl alcohol.
Ethyl propionate: An ester formed from propionic acid and ethyl alcohol.
Uniqueness
Carbonic acid, butyl propyl ester is unique due to its specific combination of butyl and propyl groups, which imparts distinct chemical and physical properties compared to other esters. Its specific reactivity and applications in various fields make it a valuable compound in both research and industry .
Properties
CAS No. |
35466-84-3 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
butyl propyl carbonate |
InChI |
InChI=1S/C8H16O3/c1-3-5-7-11-8(9)10-6-4-2/h3-7H2,1-2H3 |
InChI Key |
VASVAWIFVXAQMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
